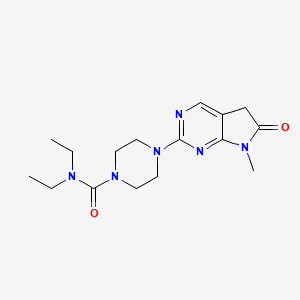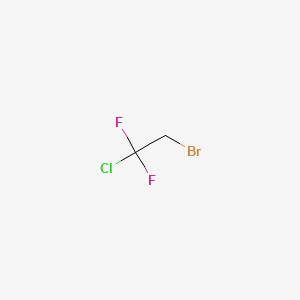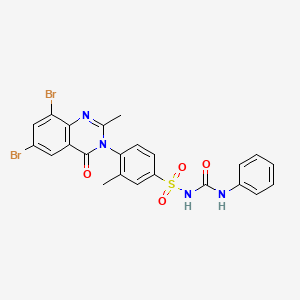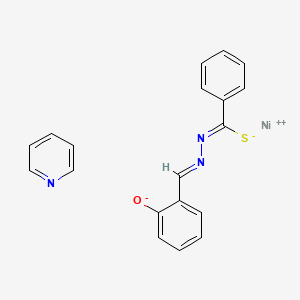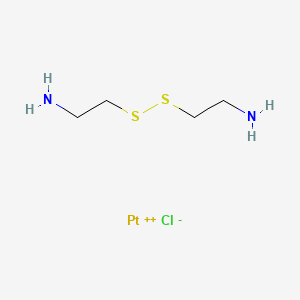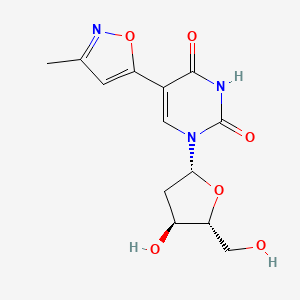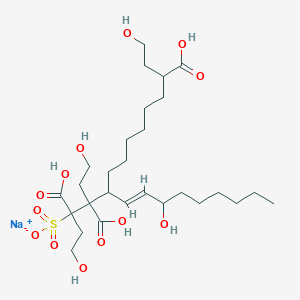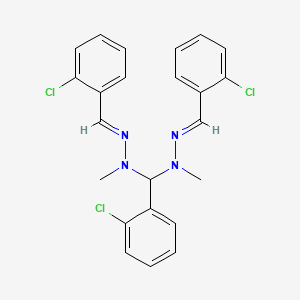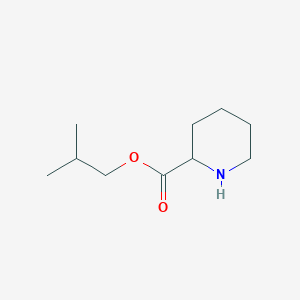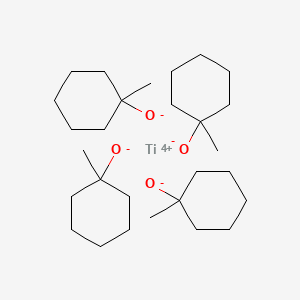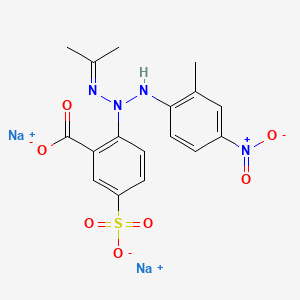
Disodium 2-(1-(1-methylethyl)-3-(2-methyl-4-nitrophenyl)triazen-2-yl)-5-sulphonatobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound identified by the European Inventory of Existing Commercial Chemical Substances number 280-308-1 is a chemical substance that has been recognized and listed within the European Community market. This compound is part of the extensive inventory that includes substances deemed to be on the market between January 1, 1971, and September 18, 1981 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of this compound involves specific synthetic routes and reaction conditions that are tailored to achieve the desired chemical structure. The exact synthetic methods and conditions can vary depending on the desired purity and yield of the compound.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis processes. These methods are designed to optimize the efficiency and cost-effectiveness of production while ensuring the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: The compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and reactivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired reaction outcomes .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. These products can include a range of derivatives and intermediates that are valuable for further chemical synthesis and applications .
Wissenschaftliche Forschungsanwendungen
The compound “EINECS 280-308-1” has a wide range of scientific research applications. It is used in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of more complex molecules. In biology and medicine, it may be used in the development of pharmaceuticals and therapeutic agents. In industry, it is utilized in the production of materials and chemicals that are essential for various manufacturing processes .
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used. The detailed molecular mechanisms and pathways involved are subjects of ongoing research and investigation .
Vergleich Mit ähnlichen Verbindungen
- Amyl nitrite (mixed isomers)
- Bismuth tetroxide
- Mercurous oxide
- 4-Hydroxystyrene
- Perfluorobutyl ethyl trimethoxysilane
These similar compounds share some chemical properties with “EINECS 280-308-1” but differ in their specific applications and reactivity profiles.
Eigenschaften
CAS-Nummer |
83249-39-2 |
|---|---|
Molekularformel |
C17H16N4Na2O7S |
Molekulargewicht |
466.4 g/mol |
IUPAC-Name |
disodium;2-[(2-methyl-4-nitroanilino)-(propan-2-ylideneamino)amino]-5-sulfonatobenzoate |
InChI |
InChI=1S/C17H18N4O7S.2Na/c1-10(2)18-20(19-15-6-4-12(21(24)25)8-11(15)3)16-7-5-13(29(26,27)28)9-14(16)17(22)23;;/h4-9,19H,1-3H3,(H,22,23)(H,26,27,28);;/q;2*+1/p-2 |
InChI-Schlüssel |
LBKGPKSVHYHDFV-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NN(C2=C(C=C(C=C2)S(=O)(=O)[O-])C(=O)[O-])N=C(C)C.[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


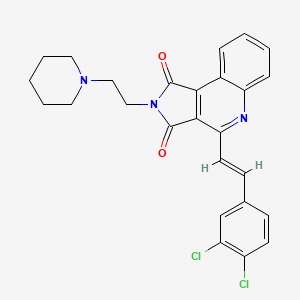

![4-[2,2,3,3,4,4,5,5,6,6,7,7,8,9,9,9-Hexadecafluoro-8-(trifluoromethyl)nonyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B12698078.png)

